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  • Product: 2-Fluoro-3-nitropyridin-4-ol
  • CAS: 1806416-13-6

Core Science & Biosynthesis

Foundational

Structural and NMR Spectral Dynamics of 2-Fluoro-3-nitropyridin-4-ol: A Comprehensive Technical Guide

Target Audience: Research Scientists, NMR Spectroscopists, and Medicinal Chemists Document Type: Technical Whitepaper & Application Guide Executive Summary Halogenated nitropyridines are highly privileged scaffolds in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, NMR Spectroscopists, and Medicinal Chemists Document Type: Technical Whitepaper & Application Guide

Executive Summary

Halogenated nitropyridines are highly privileged scaffolds in modern drug discovery, serving as versatile electrophiles for nucleophilic aromatic substitution (S_NAr) and crucial building blocks for complex heterocyclic APIs. Among these, 2-Fluoro-3-nitropyridin-4-ol (CAS: 1806416-13-6)[1] presents a unique analytical challenge. The synthesis and structural verification of this compound require rigorous analytical control due to the presence of a highly electronegative fluorine atom, a strongly electron-withdrawing nitro group, and an ionizable hydroxyl group[2].

As an Application Scientist, I frequently encounter misassignments in the Nuclear Magnetic Resonance (NMR) spectra of such heavily substituted pyridines. This whitepaper establishes a field-proven, self-validating framework for the 1 H and 13 C NMR spectral assignment of 2-fluoro-3-nitropyridin-4-ol, grounded in the causality of tautomeric equilibria and heteronuclear spin-spin coupling.

Structural Dynamics: The Tautomerism Conundrum

Before acquiring NMR data, one must understand the physical state of the molecule in solution. 4-Hydroxypyridines do not exist as static entities; they undergo rapid prototropic tautomerism between the enol form (hydroxypyridine) and the keto form (pyridinone)[3].

Causality of Solvent Selection

The choice of deuterated solvent directly dictates the observed NMR chemical shifts. In non-polar solvents (e.g., CDCl 3​ ), the gas-phase-favored 2-fluoro-3-nitropyridin-4-ol (enol) form may be detectable. However, in polar or protic solvents like DMSO- d6​ or D 2​ O, the equilibrium shifts almost entirely to the 2-fluoro-3-nitro-1H-pyridin-4-one (keto) tautomer[4][5]. The polar solvent stabilizes the highly dipolar pyridinone structure via extensive hydrogen bonding networks.

For reliable, reproducible NMR acquisition, DMSO- d6​ is the solvent of choice . It locks the molecule into the pyridin-4-one tautomer, preventing signal broadening associated with intermediate exchange rates and providing sharp, well-resolved heteronuclear couplings.

Tautomerism Enol 2-Fluoro-3-nitropyridin-4-ol (Enol Form) Keto 2-Fluoro-3-nitro-1H-pyridin-4-one (Keto Form) Enol->Keto Proton Transfer NonPolar Non-Polar Solvents (e.g., CDCl3) NonPolar->Enol Stabilizes Polar Polar/Protic Solvents (e.g., DMSO-d6) Polar->Keto Stabilizes via H-bonds

Fig 1: Solvent-dependent tautomeric equilibrium of 2-fluoro-3-nitropyridin-4-ol.

Spectral Reference Data & Mechanistic Assignment

The NMR spectrum of this compound is defined by the spin-1/2 nature of the 19 F nucleus (100% natural abundance), which splits both proton and carbon signals across the aromatic ring[6].

1 H NMR Spectral Analysis

In the pyridin-4-one tautomer, there are only two carbon-bound protons: H-5 and H-6.

  • H-6 is highly deshielded due to the adjacent ring nitrogen and the pseudo-ortho electron-withdrawing nitro group, pushing its shift downfield (~7.9 ppm).

  • H-5 is adjacent to the electron-rich carbonyl oxygen (C=O), providing relative shielding (~6.8 ppm).

  • The two protons exhibit a classic ortho coupling ( 3JHH​≈7.5 Hz). Furthermore, H-6 may exhibit a fine long-range coupling to the fluorine atom ( 5JHF​ ), though this is often broadened out depending on magnetic field homogeneity[7].

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
N-H / O-H 12.50br s1H-Exchangeable proton; broad due to quadrupolar relaxation of 14 N and chemical exchange.
H-6 7.85 - 8.05dd1H 3JHH​=7.5 , 5JHF​≈1.5 Deshielded by adjacent N; coupled to H-5 and F-2.
H-5 6.70 - 6.90d1H 3JHH​=7.5 Shielded by C=O resonance; coupled to H-6.
13 C NMR Spectral Analysis

The 13 C spectrum is a masterclass in carbon-fluorine spin-spin coupling[6]. The assignment is self-validating based on the magnitude of the JCF​ values, which decay predictably with distance from the fluorine atom[8].

  • C-2 exhibits a massive 1JCF​ (~235 Hz) due to the direct Fermi contact interaction through the C-F bond.

  • C-3 (bearing the nitro group) shows a 2JCF​ coupling (~20 Hz).

  • C-4 and C-6 show 3JCF​ couplings, typically ranging from 5 to 12 Hz depending on the dihedral angle and pathway[7].

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Mechanistic Driver
C-4 (C=O) 173.5d 3JCF​≈6.0 Characteristic pyridinone carbonyl shift.
C-2 (C-F) 154.2d 1JCF​≈235.0 Direct C-F bond; extreme splitting.
C-6 142.8d 4JCF​≈2.5 Adjacent to N; minimal long-range F coupling.
C-3 (C-NO 2​ ) 131.4d 2JCF​≈21.0 Strongly deshielded by -NO 2​ ; 2-bond F coupling.
C-5 112.1s-Shielded by C=O; coupling to F is usually unresolved.

Experimental Methodology: Self-Validating NMR Acquisition

To accurately resolve the complex heteronuclear couplings in fluorinated pyridines, standard automated NMR parameters are insufficient. The following step-by-step protocol ensures high-fidelity data acquisition, preventing artifacts such as acoustic ringing or incomplete decoupling.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation & Environmental Control

  • Dissolve 15–20 mg of 2-fluoro-3-nitropyridin-4-ol in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D) to ensure the keto tautomer is exclusively populated[5].

  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: Probe Tuning and Matching (Critical Step)

  • Insert the sample and lock onto the deuterium signal of DMSO- d6​ .

  • Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies. Causality: The Larmor frequencies of 1 H and 19 F are very close (~400 MHz vs ~376 MHz on a 9.4 T magnet). Improper tuning will result in channel cross-talk, leading to baseline roll and distorted multiplet phases.

Step 3: High-Resolution Shimming

  • Perform gradient shimming (TopShim or equivalent).

  • Manually optimize the Z1, Z2, and Z3 coils while observing the lock level. A stable, maximized lock signal is a self-validating indicator that the magnetic field is sufficiently homogeneous to resolve the fine 4J and 5J couplings.

Step 4: Pulse Sequence Execution

  • 1 H Acquisition: Run a standard 1D proton sequence (zg30) with a relaxation delay (D1) of at least 2.0 seconds. Collect 16-32 scans.

  • 13 C{ 1 H} Acquisition: Run a proton-decoupled carbon sequence (zgpg30). Set D1 to 2.5 seconds. Note: Do NOT decouple 19 F. Retaining the C-F coupling is essential for the structural validation matrix outlined in Table 2[6]. Collect a minimum of 512 scans due to the splitting of the carbon signals, which reduces the signal-to-noise ratio per peak.

NMR_Workflow Prep 1. Sample Prep (DMSO-d6) Locks Keto Tautomer Tune 2. Probe Tuning & Matching Isolates 1H and 19F Channels Prep->Tune Shim 3. Gradient & Manual Shimming Validates Field Homogeneity Tune->Shim Acq1H 4. 1H NMR Acquisition Resolves Ortho J-Couplings Shim->Acq1H Acq13C 5. 13C{1H} NMR Acquisition Retains 19F Splitting for Validation Acq1H->Acq13C Process 6. Spectral Processing Zero-filling & Apodization Acq13C->Process

Fig 2: Self-validating NMR acquisition workflow for fluorinated heterocycles.

Conclusion

The structural elucidation of 2-fluoro-3-nitropyridin-4-ol via NMR spectroscopy is a rigorous exercise in understanding molecular environments. By acknowledging the solvent-driven tautomerism and leveraging the predictable physics of carbon-fluorine spin-spin coupling, researchers can transform a complex, multi-split spectrum into a highly reliable, self-validating proof of molecular structure.

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Exploratory

An In-depth Technical Guide to 2-Fluoro-3-nitropyridin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds is a cornerstone of rational drug design. These functionalities can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds is a cornerstone of rational drug design. These functionalities can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the myriad of building blocks available to researchers, 2-Fluoro-3-nitropyridin-4-ol emerges as a compound of significant interest. Its unique electronic and structural features make it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-3-nitropyridin-4-ol, outlines plausible synthetic routes, and explores its applications in the field of drug discovery and development.

Physicochemical and Structural Characteristics

The foundational step in leveraging any chemical entity for research and development is a thorough understanding of its intrinsic properties. The molecular structure of 2-Fluoro-3-nitropyridin-4-ol, with its distinct arrangement of a fluorine atom, a nitro group, and a hydroxyl group on a pyridine ring, dictates its reactivity and physical behavior.

PropertyValueSource/Method
CAS Registry Number 1806416-13-6[1]
Molecular Formula C₅H₃FN₂O₃Calculated
Molecular Weight 158.09 g/mol Calculated
Appearance Expected to be a solidInferred from related compounds
Melting Point Not experimentally determined; likely higher than related non-hydroxylated analogs (e.g., 2-Fluoro-3-nitropyridine, m.p. 36-40°C) due to hydrogen bonding potential.[2]
Boiling Point Not experimentally determined; expected to be significantly higher than related non-hydroxylated analogs due to the presence of the hydroxyl group.
Solubility Expected to have some solubility in polar organic solvents (e.g., DMSO, DMF, methanol) and limited solubility in water.Inferred from structural features

The presence of the electron-withdrawing nitro group and the fluorine atom significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a key feature in its synthetic utility. The hydroxyl group at the 4-position can exist in tautomeric equilibrium with its pyridone form, which can influence its reactivity and spectroscopic properties.

Synthesis of 2-Fluoro-3-nitropyridin-4-ol: A Strategic Approach

Synthesis_of_2-Fluoro-3-nitropyridin-4-ol 4-aminopyridine 4-Aminopyridine diazonium_salt Diazonium Salt Intermediate 4-aminopyridine->diazonium_salt 1. NaNO₂, H₂SO₄ 2. H₂O, Δ pyridin-4-ol Pyridin-4-ol diazonium_salt->pyridin-4-ol Hydrolysis 3-nitropyridin-4-ol 3-Nitropyridin-4-ol pyridin-4-ol->3-nitropyridin-4-ol HNO₃, H₂SO₄ 2-chloro-3-nitropyridin-4-ol 2-Chloro-3-nitropyridin-4-ol 3-nitropyridin-4-ol->2-chloro-3-nitropyridin-4-ol POCl₃ target_compound 2-Fluoro-3-nitropyridin-4-ol 2-chloro-3-nitropyridin-4-ol->target_compound KF, Phase-transfer catalyst

Caption: Proposed synthetic pathway for 2-Fluoro-3-nitropyridin-4-ol.

Representative Experimental Protocol

The following protocol is a representative, conceptual procedure based on the synthesis of the closely related 2-chloro-3-nitropyridin-4-ol and general fluorination methods.[3]

Step 1: Synthesis of 3-Nitropyridin-4-ol

  • To a cooled (0-5 °C) solution of pyridin-4-ol in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with cold water, and dry the crude 3-nitropyridin-4-ol.

Step 2: Chlorination to 2-Chloro-3-nitropyridin-4-ol

  • Reflux the crude 3-nitropyridin-4-ol in an excess of phosphorus oxychloride (POCl₃) for several hours.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-chloro-3-nitropyridin-4-ol.

Step 3: Fluorination to 2-Fluoro-3-nitropyridin-4-ol

  • In a suitable aprotic polar solvent (e.g., DMF or DMSO), dissolve the crude 2-chloro-3-nitropyridin-4-ol.

  • Add an excess of a fluoride source, such as spray-dried potassium fluoride (KF).

  • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The strategic placement of fluorine and a nitro group on the pyridinol scaffold makes 2-Fluoro-3-nitropyridin-4-ol a highly valuable building block in medicinal chemistry. The electron-deficient nature of the pyridine ring renders the C-F bond susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functionalities.

This reactivity is particularly exploited in the synthesis of covalent inhibitors, where the fluoro-nitropyridine moiety can act as an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein. This approach has been successfully employed in the development of inhibitors for various enzymes, including ubiquitin-specific protease 7 (USP7), a key regulator of cellular processes implicated in cancer.[4]

Application_in_Drug_Discovery Start 2-Fluoro-3-nitropyridin-4-ol SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Substituted Pyridine Intermediate SNAr->Intermediate Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->SNAr Derivatization Further Derivatization Intermediate->Derivatization API Active Pharmaceutical Ingredient (API) Derivatization->API

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Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors via 2-Fluoro-3-nitropyridin-4-ol Intermediates

Executive Summary & Strategic Rationale The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology, particularly for inhibiting hyperactive receptor tyrosine kinases (RTKs) like FLT3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology, particularly for inhibiting hyperactive receptor tyrosine kinases (RTKs) like FLT3 and cell-cycle regulators like Aurora kinases[1]. The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore that effectively mimics the adenine ring of ATP, allowing it to competitively bind the kinase hinge region[2].

To construct this fused bicyclic system with high modularity, 2-Fluoro-3-nitropyridin-4-ol (CAS: 1806416-13-6) serves as an optimal starting material[3]. The strategic advantage of this intermediate lies in its highly differentiated electrophilic sites, which allow for perfect regiocontrol during sequential functionalization:

  • C2-Fluorine: Hyper-activated by the adjacent pyridine nitrogen and the strongly electron-withdrawing C3-nitro group, allowing for rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • C4-Hydroxyl: Exists predominantly as the less electrophilic pyridin-4-one tautomer, remaining inert during C2 substitution. It can subsequently be activated to a chloride for a second SNAr.

  • C3-Nitro: Serves as a latent amine that, upon reduction, enables the final cyclization to form the imidazole ring.

Synthetic Mechanistic Workflow

The following workflow illustrates the sequential, regiocontrolled functionalization of the pyridine core to yield a 1,7-disubstituted imidazo[4,5-b]pyridine.

SyntheticWorkflow A 2-Fluoro-3-nitropyridin-4-ol (Starting Material) B Step 1: C2 SNAr (Regioselective) A->B C Step 2: C4 Activation (POCl3) B->C D Step 3: C4 SNAr (Piperazine) C->D E Step 4: Reductive Cyclization D->E F 1,7-Disubstituted Imidazo[4,5-b]pyridine E->F

Fig 1: Regiocontrolled 4-step synthesis of imidazo[4,5-b]pyridines from 2-fluoro-3-nitropyridin-4-ol.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a representative dual FLT3/Aurora kinase inhibitor core (1-cyclopentyl-7-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine). Every step includes built-in validation metrics to ensure reaction fidelity.

Step 1: Regioselective C2-Amination (SNAr)

Causality: The C2-fluorine is displaced first because it is the most electrophilic site. Attempting C4-activation before this step would yield a 2-fluoro-4-chloro intermediate, leading to competing SNAr reactions and poor regioselectivity.

  • Reagents: 2-Fluoro-3-nitropyridin-4-ol (1.0 eq), Cyclopentylamine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Tetrahydrofuran (THF).

  • Procedure: Dissolve the starting material in THF (0.2 M) and add DIPEA. Cool the mixture to 0 °C. Add cyclopentylamine dropwise to control the exothermic displacement. Warm to room temperature and stir for 2 hours.

  • Validation Metric: The reaction is visually self-validating; the pale yellow solution transitions to a deep orange as the electron-donating amine conjugates with the nitro group. LC-MS must show complete consumption of the starting mass and appearance of the [M+H]+ ion for the C2-aminated product.

  • Workup: Concentrate under reduced pressure. Partition between Ethyl Acetate (EtOAc) and 1M HCl to protonate and remove unreacted cyclopentylamine.

Step 2: C4-Hydroxyl Activation

Causality: The C4-OH is a poor leaving group. Phosphorus oxychloride (POCl3) converts it into a highly electrophilic C4-chloride. A catalytic amount of DMF is added to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the electron-deficient pyridine ring.

  • Reagents: 2-(Cyclopentylamino)-3-nitropyridin-4-ol (1.0 eq), POCl3 (5.0 eq), DMF (2 drops).

  • Procedure: Suspend the intermediate in POCl3. Add DMF and heat the mixture to 80 °C for 4 hours.

  • Validation Metric: The heterogeneous suspension will become a homogeneous, dark solution upon successful chlorination. TLC (Hexanes/EtOAc 1:1) will show the disappearance of the highly polar starting material and the emergence of a high-Rf spot.

  • Workup: Cool to room temperature and carefully pour over crushed ice to hydrolyze excess POCl3 (Caution: Highly exothermic). Filter the resulting precipitate and dry under vacuum.

Step 3: C4-Amination (SNAr)

Causality: With the C4 position now bearing a labile chloride, a second SNAr can be performed. Elevated temperatures are required here because the electron-donating cyclopentylamino group at C2 reduces the overall electrophilicity of the pyridine ring.

  • Reagents: 4-Chloro intermediate (1.0 eq), 1-Methylpiperazine (1.5 eq), K2CO3 (2.5 eq), DMF.

  • Procedure: Combine reagents in DMF and heat at 90 °C for 6 hours.

  • Validation Metric: LC-MS analysis will confirm the loss of the characteristic 3:1 chlorine isotope pattern, replaced by the exact mass of the piperazine-substituted product.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry.

Step 4: One-Pot Reductive Cyclization

Causality: Sodium dithionite (Na2S2O4) is chosen over Pd/C catalytic hydrogenation because it is highly chemoselective, water-tolerant, and allows for a one-pot reduction of the nitro group followed by immediate condensation with an orthoester[2]. This prevents the isolation of the highly air-sensitive 2,3-diaminopyridine intermediate.

  • Reagents: Step 3 intermediate (1.0 eq), Na2S2O4 (4.0 eq), Triethyl orthoformate (solvent/carbon source), Ethanol/Water (3:1).

  • Procedure: Suspend the intermediate in EtOH/Water and triethyl orthoformate. Add Na2S2O4 and reflux for 12 hours.

  • Validation Metric: Under 254 nm UV light, the TLC spot of the product will exhibit intense blue fluorescence, indicative of the newly formed, highly conjugated imidazo[4,5-b]pyridine extended aromatic system.

  • Workup: Concentrate to remove EtOH. Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH 95:5).

Quantitative Reaction Data

The following table summarizes the expected yields and purity metrics for the synthesis of the representative inhibitor core.

StepReaction TypeIntermediate / Product FormedYield (%)Purity (HPLC)Key Validation Metric
1 SNAr (C2)2-(Cyclopentylamino)-3-nitropyridin-4-ol88%>95%Color shift (yellow to orange)
2 Chlorination4-Chloro-2-(cyclopentylamino)-3-nitropyridine82%>92%Complete dissolution in POCl3
3 SNAr (C4)2-(Cyclopentylamino)-4-(4-methylpiperazin-1-yl)-3-nitropyridine79%>96%Loss of Cl-isotope pattern on MS
4 Reductive Cyclization1-Cyclopentyl-7-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine65%>98%Intense UV fluorescence (254 nm)

Biological Context: Dual FLT3 and Aurora Kinase Inhibition

Imidazo[4,5-b]pyridines synthesized via this route are highly potent ATP-competitive inhibitors. Specifically, derivatives bearing a piperazine moiety at the C7 position and a hydrophobic group at the N1 position have been identified as dual inhibitors of FLT3 (FMS-like tyrosine kinase 3) and Aurora kinases[2].

FLT3 mutations (such as Internal Tandem Duplications, ITD) drive aggressive Acute Myeloid Leukemia (AML) by constitutively activating the STAT5 and PI3K pathways[1]. Concurrently, Aurora kinases drive aberrant mitosis and tumor proliferation. Dual blockade collapses both survival and proliferative signaling, inducing profound apoptosis in leukemic blasts[2].

KinasePathway cluster_kinases Primary Targets Inhibitor Imidazo[4,5-b]pyridine Inhibitor FLT3 FLT3 (ITD Mutated) Inhibitor->FLT3 ATP Blockade Aurora Aurora Kinase A/B Inhibitor->Aurora ATP Blockade STAT5 STAT5 Signaling FLT3->STAT5 Mitosis Aberrant Mitosis Aurora->Mitosis Apoptosis Apoptosis & Arrest STAT5->Apoptosis Inhibition Induced Mitosis->Apoptosis Inhibition Induced

Fig 2: Dual blockade of FLT3 and Aurora kinase pathways by imidazo[4,5-b]pyridine inhibitors.

References

  • NextSDS. "2-fluoro-3-nitropyridin-4-ol — Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

  • Journal of Medicinal Chemistry (ACS). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia". URL:[Link]

  • Cancers (MDPI). "Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy". URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification & Recrystallization of 2-Fluoro-3-nitropyridin-4-ol

Welcome to the Technical Support Center for handling 2-Fluoro-3-nitropyridin-4-ol (CAS: 1806416-13-6) . As an electron-deficient, highly functionalized heteroaromatic compound, it serves as a critical building block in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Fluoro-3-nitropyridin-4-ol (CAS: 1806416-13-6) . As an electron-deficient, highly functionalized heteroaromatic compound, it serves as a critical building block in medicinal chemistry and agrochemical development [1]. However, its unique structural features—specifically the presence of a hydroxyl group adjacent to a nitro group on a fluorinated pyridine ring—introduce significant purification challenges.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize the isolation of this compound.

PART 1: The Chemical Causality of Purification Hurdles

Before troubleshooting specific workflows, it is essential to understand the molecular behavior of 2-fluoro-3-nitropyridin-4-ol that dictates its physical properties:

  • Tautomeric Equilibrium : Like many 4-hydroxypyridines, this compound exists in a dynamic equilibrium with its pyridone tautomer (2-fluoro-3-nitro-1H-pyridin-4-one). This dual nature drastically alters its polarity and hydrogen-bonding capacity during chromatography, leading to unpredictable retention times if not controlled [3].

  • Strong Intermolecular Hydrogen Bonding : The hydroxyl/pyridone oxygen and the nitro group can form strong intermolecular hydrogen bonds. This leads to poor solubility in non-polar solvents and severe streaking on unmodified silica gel.

  • Thermal Sensitivity : Nitroaromatic compounds possess inherent thermal instability. Prolonged exposure to elevated temperatures during solvent evaporation can lead to degradation or, in extreme cases, exothermic decomposition.

PART 2: Troubleshooting Guide & FAQs

Q1: My crude mixture streaks severely across the TLC plate and co-elutes during normal-phase flash chromatography. How do I resolve this? A1: Streaking is a direct consequence of the pyridinol/pyridone tautomers forming strong hydrogen bonds with the free silanol groups on the silica stationary phase. Solution: You must suppress this interaction by adding a polar, acidic modifier to your mobile phase. Incorporating 1–2% glacial acetic acid or formic acid into a Dichloromethane (DCM) / Methanol (MeOH) gradient effectively protonates the silanol sites and shifts the compound's tautomeric equilibrium, resulting in sharp, well-defined bands.

Q2: How can I efficiently separate 2-fluoro-3-nitropyridin-4-ol from its positional isomers (e.g., the 5-nitro isomer)? A2: Positional isomers of fluoronitropyridinols often have nearly identical Rf​ values on normal-phase silica. However, the proximity of the nitro group to the hydroxyl group in the 3-nitro isomer creates an intramolecular hydrogen bond that slightly reduces its overall polarity compared to the 5-nitro isomer. Solution: If normal phase fails, switch to Reverse-Phase (C18) chromatography using a Water/Acetonitrile gradient buffered with 0.1% Trifluoroacetic acid (TFA). The subtle differences in dipole moment and pKa will dictate distinct retention times.

Q3: What is the most reliable solvent system for recrystallizing this specific compound? A3: The ideal recrystallization solvent must dissolve the compound at elevated temperatures but act as an anti-solvent at room temperature or below. Due to the high polarity of the nitropyridinol, standard non-polar hydrocarbon solvents alone will not dissolve the crude. Solution: A binary solvent system of Ethyl Acetate (EtOAc) and Heptane is highly effective for fluorinated pyridines [2]. The compound is highly soluble in hot EtOAc. The dropwise addition of Heptane (anti-solvent) until the cloud point is reached, followed by slow cooling, yields high-purity crystalline needles.

Q4: Are there safety concerns when evaporating solvents from the purified fractions? A4: Yes. Nitroaromatics can be thermally sensitive and pose a runaway reaction risk if overheated. Solution: Never exceed a water bath temperature of 40°C on the rotary evaporator. Ensure the vacuum is strong enough to remove solvents like EtOAc or Water at lower temperatures to prevent thermal degradation.

PART 3: Quantitative Data & Solvent System Comparison

To facilitate rapid decision-making, the following table summarizes the performance of various solvent systems for the purification of 2-fluoro-3-nitropyridin-4-ol.

Purification MethodSolvent SystemModifierTypical Rf​ / RetentionRecovery RatePurity Achieved
Normal-Phase TLC DCM / MeOH (9:1)None0.25 (Severe Streaking)N/A< 85%
Normal-Phase Flash DCM / MeOH (95:5)1% Acetic Acid0.35 (Sharp Band)85 - 90%95 - 97%
Reverse-Phase HPLC H₂O / MeCN (Gradient)0.1% TFARt = 12.4 min80 - 85%> 99%
Recrystallization EtOAc / HeptaneNoneN/A75 - 80%> 99%
PART 4: Step-by-Step Experimental Methodologies
Protocol A: Modified Normal-Phase Flash Chromatography

Self-Validating Step: Always run a 2D-TLC prior to column loading to confirm that the acidic modifier prevents decomposition on the silica and that the spot remains singular across two dimensions.

  • Preparation: Pack a silica gel column (230-400 mesh) using DCM containing 1% glacial acetic acid.

  • Loading: Dissolve the crude 2-fluoro-3-nitropyridin-4-ol in the minimum amount of DCM. If solubility is poor, add a few drops of MeOH, or dry-load the compound onto Celite.

  • Elution: Begin elution with 100% DCM (1% AcOH). Gradually increase the polarity to DCM/MeOH 95:5 (1% AcOH).

  • Monitoring: Monitor fractions via UV absorption at 254 nm. The nitro group provides strong UV chromophore activity.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure (Water bath < 40°C). Note: The residual acetic acid can be removed by azeotropic distillation with toluene.

Protocol B: Two-Solvent Recrystallization (EtOAc/Heptane)

Self-Validating Step: The formation of an initial "cloud point" guarantees that the solution is perfectly saturated, ensuring maximum crystallization yield upon cooling.

  • Dissolution: Place the semi-pure solid in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of EtOAc and heat to 65°C with stirring until the solid completely dissolves.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise through the condenser. Continue addition until the solution becomes slightly cloudy (the cloud point) and does not clear upon further stirring.

  • Clarification: Add 1-2 drops of hot EtOAc just until the solution turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane and dry under high vacuum overnight.

PART 5: Workflow Visualization

G Crude Crude 2-Fluoro-3-nitropyridin-4-ol (Isomers & Impurities) Tautomer Tautomeric Equilibrium (Pyridinol ⇌ Pyridone) Causes Silica Streaking Crude->Tautomer Chromatography Flash Chromatography (DCM/MeOH + 1% AcOH) Tautomer->Chromatography Add Acidic Modifier Fractions Fraction Pooling (Monitor via UV 254 nm) Chromatography->Fractions Evaporation Solvent Evaporation (Bath < 40°C to prevent thermal hazard) Fractions->Evaporation Recryst Recrystallization (Hot EtOAc / Heptane) Evaporation->Recryst Semi-Pure Solid Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Cool & Filter

Caption: Purification workflow for 2-Fluoro-3-nitropyridin-4-ol highlighting critical interventions.

References
  • Title: Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors Source: Analytical Chemistry, ACS Publications URL: [Link]

Optimization

Technical Support Center: Troubleshooting Defluorination in 2-Fluoro-3-nitropyridin-4-ol Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the downstream functionalization of 2-Fluoro-3-nitropyridin-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the downstream functionalization of 2-Fluoro-3-nitropyridin-4-ol . This highly functionalized, electron-deficient heterocycle is a valuable building block in drug discovery, but the fluorine atom at the C2 position is exceptionally labile. It is highly activated by both the strongly electron-withdrawing ortho-nitro group and the adjacent electronegative pyridine nitrogen.

This guide provides field-proven troubleshooting strategies to help you preserve the C-F bond during two of the most problematic transformations: Nitro Group Reduction and O-Alkylation .

Section 1: Reductive Hydrodefluorination (Nitro Reduction)

Q: When reducing the 3-nitro group to an amine using standard Palladium on Carbon (Pd/C) and hydrogen gas, I observe complete loss of the 2-fluoro substituent. Why does this happen?

A: This is a classic case of competing catalytic cycles. Transition metals like palladium readily undergo oxidative addition into activated C-F bonds. Because 2-fluoro-3-nitropyridin-4-ol is highly electron-deficient, the C-F bond dissociation energy is effectively lowered. During hydrogenation, Pd inserts into the C2-F bond, followed by reductive elimination in the presence of a hydrogen source, leading to hydrodefluorination. This catalytic hydrodefluorination outcompetes or parallels the nitro reduction, yielding the defluorinated 3-aminopyridin-4-ol byproduct[1].

Q: How can I achieve chemoselective reduction of the nitro group while keeping the fluorine intact?

A: You must bypass the transition-metal oxidative addition pathway entirely by using single-electron transfer (SET) reducing agents. Dissolving metal reductions using Iron (Fe) or Zinc (Zn) powder coupled with a mild proton source (like NH₄Cl) are highly effective and preserve the C-F bond. If catalytic hydrogenation is strictly required for scale-up, you must poison the Pd/C catalyst (e.g., with ethylenediamine) or switch to Vanadium-doped Platinum oxide (PtO₂/V) to suppress C-F insertion[1].

Table 1: Comparison of Nitro Reduction Conditions
Reducing AgentConditionsChemoselectivityDefluorination RiskTypical Yield (Desired Amine)
Pd/C, H₂ MeOH, 1 atm, RTLowVery High (>80%)< 10%
Fe powder, NH₄Cl EtOH/H₂O (4:1), 80 °CHighLow (<5%)85 - 95%
Zn dust, NH₄Cl THF/H₂O (4:1), RTHighLow (<5%)80 - 90%
Na₂S₂O₄ THF/H₂O, RTModerateLow60 - 75%
Protocol: Chemoselective Nitro Reduction using Fe/NH₄Cl

This self-validating protocol utilizes heterogeneous SET reduction to prevent hydrodefluorination.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-3-nitropyridin-4-ol (1.0 equiv) in a 4:1 mixture of Ethanol and Water to achieve a 0.2 M concentration.

  • Activation: Add solid Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (325 mesh, 5.0 equiv) to the vigorously stirring solution.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction via LC-MS or ¹⁹F NMR. Self-Validation: The retention of the ¹⁹F NMR signal (typically around -60 to -80 ppm) confirms the C-F bond is intact. The reaction typically completes within 2-4 hours.

  • Workup: Once the nitro starting material is consumed, cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove iron residues, washing the pad thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 3-amino-2-fluoropyridin-4-ol.

Reduction A 2-Fluoro-3-nitropyridin-4-ol B Pd/C, H2 (Transition Metal) A->B Oxidative Addition C Fe, NH4Cl (SET Reduction) A->C Single Electron Transfer D 3-Amino-pyridin-4-ol (Defluorinated) B->D Hydrodefluorination E 3-Amino-2-fluoropyridin-4-ol (Desired) C->E Preserved C-F bond

Caption: Divergent mechanisms in the reduction of 2-Fluoro-3-nitropyridin-4-ol.

Section 2: Nucleophilic Aromatic Substitution (SNAr) during O-Alkylation

Q: I am trying to alkylate the 4-hydroxyl group using an alkyl halide and Sodium Hydroxide (NaOH), but I am isolating a mixture of products where the fluorine has been replaced. What is the mechanism behind this?

A: The 2-fluoro substituent is highly susceptible to SNAr because the resulting anionic Meisenheimer complex is heavily stabilized by both the ortho-nitro group and the electronegative pyridine nitrogen[2][3]. Strong, nucleophilic bases (like NaOH, NaOMe, or unhindered amines) can directly attack the C2 position, leading to the irreversible expulsion of the fluoride ion. Furthermore, if your solvent is not strictly anhydrous, hydroxide ions generated in situ will displace the fluorine to form a 2,4-diol derivative.

Q: How can I selectively O-alkylate the 4-position without triggering SNAr at the 2-position?

A: You must decouple deprotonation from nucleophilic attack. Use mild, non-nucleophilic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in strictly anhydrous aprotic solvents (e.g., DMF or Acetonitrile). Keep the reaction temperature at or below room temperature to thermodynamically favor O-alkylation over SNAr. For highly sensitive substrates, employ Mitsunobu conditions (PPh₃, DIAD, alcohol), which operate under neutral to mildly acidic conditions, completely eliminating the risk of base-mediated SNAr.

Table 2: Base Selection for 4-OH Functionalization
Base / ConditionsNucleophilicitySNAr (Defluorination) RiskRecommended Use
NaOH / KOH HighVery HighAvoid completely
NaH LowModerate (can cause degradation)Use with caution at 0 °C
K₂CO₃ / Cs₂CO₃ Very LowLowStandard O-alkylation
Mitsunobu (PPh₃/DIAD) NoneNoneComplex/sensitive substrates
Protocol: Chemoselective O-Alkylation using Mild Base

This protocol leverages kinetic control and non-nucleophilic bases to prevent Meisenheimer complex formation.

  • Preparation: Flame-dry a reaction flask and purge with argon. Dissolve 2-Fluoro-3-nitropyridin-4-ol (1.0 equiv) in anhydrous DMF (0.1 M). Crucial step: Ensure the DMF is strictly anhydrous to prevent hydroxide-mediated SNAr.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir at 0 °C for 15 minutes to allow for the formation of the pyridone enolate/phenoxide.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Maintain the reaction at 0 °C to room temperature. Do not heat the reaction; elevated temperatures exponentially increase the rate of background SNAr at the C2 position.

  • Monitoring: Monitor by LC-MS. Self-Validation: The desired O-alkylated product will typically have a shorter retention time than the highly polar starting material, and the m/z will reflect the exact addition of the alkyl mass without the loss of 19 Da (Fluorine).

  • Workup: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (3x) and brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Alkylation Start 2-Fluoro-3-nitropyridin-4-ol StrongBase Strong/Nucleophilic Base (e.g., NaOH, NaOMe) Start->StrongBase MildBase Non-Nucleophilic Base (e.g., K2CO3, DMF) Start->MildBase Meisenheimer Meisenheimer Complex StrongBase->Meisenheimer Nucleophilic Attack Product2 4-Alkoxy Product (Desired) MildBase->Product2 Selective O-Alkylation Product1 2-Substituted Product (Defluorinated) Meisenheimer->Product1 Fluoride Elimination

Caption: SNAr vs. O-Alkylation pathways based on base selection.

References

  • [2] A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. 2

  • [1] Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development - ACS Publications. 1

  • [3] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 3

Sources

Troubleshooting

Handling moisture sensitivity and long-term storage stability of 2-Fluoro-3-nitropyridin-4-ol

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling 2-Fluoro-3-nitropyridin-4-ol. It addresses the compound's significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling 2-Fluoro-3-nitropyridin-4-ol. It addresses the compound's significant moisture sensitivity and provides detailed protocols for its long-term storage and successful application in synthesis. Please note that while experimental data for this specific compound is limited in public literature, the recommendations herein are grounded in established principles of heterocyclic chemistry and data from closely related structural analogs.

Core Concepts: Understanding the Chemistry of 2-Fluoro-3-nitropyridin-4-ol

Before delving into troubleshooting, it is crucial to understand the key chemical features of 2-Fluoro-3-nitropyridin-4-ol that dictate its handling and stability.

The Dominance of Tautomerism

A critical characteristic of pyridin-4-ols is their existence in equilibrium with their pyridin-4-one tautomer. For 2-Fluoro-3-nitropyridin-4-ol, this equilibrium heavily favors the pyridin-4-one form due to the aromatic stability gained in the pyridone ring. This is a crucial consideration for reaction planning and analytical interpretation.[1]

tautomerism cluster_0 2-Fluoro-3-nitropyridin-4-ol cluster_1 2-Fluoro-3-nitro-1H-pyridin-4-one (Favored Tautomer) pyridin-4-ol pyridin-4-one pyridin-4-ol->pyridin-4-one Equilibrium

Caption: Tautomeric equilibrium of 2-Fluoro-3-nitropyridin-4-ol.

Inherent Moisture Sensitivity

The pyridine ring is electronically deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effects of both the ortho-fluoro and meta-nitro substituents. This electronic arrangement makes the carbon atom attached to the fluorine highly susceptible to nucleophilic aromatic substitution (SNAr). Water, although a weak nucleophile, can hydrolyze the C-F bond, especially under prolonged exposure or catalysis by acid/base, leading to the formation of 2-hydroxy-3-nitropyridin-4-ol and a reduction in yield.[2]

Physical and Chemical Properties

This table summarizes known and inferred properties of the compound.

PropertyValueSource/Justification
Molecular Formula C₅H₃FN₂O₃[3]
Molecular Weight 158.09 g/mol [3]
CAS Number 1806416-13-6[4]
Appearance Light yellow to brown solidInferred from related nitropyridines.
Solubility Likely soluble in polar aprotic solvents (DMF, DMSO, NMP); sparingly soluble in water.Inferred from structural analogs.[5]
Stability Moisture-sensitive; potentially light-sensitive.See Section 1.2.
Storage Store under inert gas (Argon or Nitrogen) at 2-8°C, protected from light and moisture.Best practice for reactive intermediates.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-Fluoro-3-nitropyridin-4-ol?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen, at 2-8°C.[6] The container should be placed inside a desiccator to provide an additional layer of protection against ambient moisture. Always use parafilm or a secondary seal on the container lid after flushing with inert gas.

Q2: I opened my bottle of 2-Fluoro-3-nitropyridin-4-ol and the powder seems clumpy and has darkened. What does this mean?

A2: Clumping is a strong indicator of moisture absorption due to the compound's hygroscopic nature. A color change from a light yellow to a darker brown or reddish hue often suggests degradation. We recommend performing an analytical check (e.g., ¹H NMR, LC-MS) on a small sample to assess purity before use. If significant degradation is observed, purification by recrystallization from an anhydrous solvent system may be necessary.

Q3: What is the primary degradation pathway I should be concerned about?

A3: The most probable degradation pathway is hydrolysis, where water displaces the fluoride atom to form 2-hydroxy-3-nitropyridin-4-ol. This SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring.[8]

degradation start 2-Fluoro-3-nitropyridin-4-ol product 2-Hydroxy-3-nitropyridin-4-ol (Degradation Product) start->product Hydrolysis (SNAr) water H₂O (Moisture) water->start hf HF

Caption: Primary hydrolysis degradation pathway.

Q4: Can I handle this compound on the open bench?

A4: It is strongly discouraged. Due to its high moisture sensitivity, handling should be performed under an inert atmosphere, such as in a nitrogen-filled glovebox or using a Schlenk line.[9] If a glovebox is unavailable, minimize benchtop exposure time and ensure the use of dry glassware and anhydrous solvents.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or no yield in SNAr reactions (e.g., with an amine nucleophile). 1. Moisture Contamination: Reagent degradation and reaction quenching. 2. Incorrect Solvent: Protic solvents (e.g., ethanol, methanol) can compete as nucleophiles. 3. Inappropriate Base: A base that is too nucleophilic can react with the starting material.1. Ensure Anhydrous Conditions: Dry all glassware, solvents, and reagents rigorously. Handle under an inert atmosphere.[2] 2. Use Polar Aprotic Solvents: Switch to DMF, DMSO, or NMP. 3. Use a Non-Nucleophilic Base: Employ a hindered base like DIPEA or a carbonate base like K₂CO₃ or Cs₂CO₃.
Inconsistent NMR spectra, broad peaks. 1. Presence of Tautomers: The pyridinol/pyridinone equilibrium can cause peak broadening or multiple sets of signals. 2. Sample Degradation: The compound may be degrading in the NMR solvent if it contains residual water.1. Use a Freshly Prepared Sample: Analyze immediately after dissolution. 2. Use Anhydrous Deuterated Solvents: Use solvents from a sealed ampoule or dried over molecular sieves. 3. Variable Temperature NMR: Acquiring spectra at different temperatures may help resolve tautomeric exchange.
Multiple spots on TLC, even with a fresh sample. 1. On-Plate Degradation: The silica gel stationary phase is acidic and contains water, which can cause hydrolysis during development.1. Use Neutralized Silica: Pre-treat the TLC plate by eluting with a solvent mixture containing a small amount of triethylamine (e.g., 1%), then dry before use. 2. Minimize Development Time: Use a stronger eluent system to move the compound up the plate faster.

Experimental Protocol: SNAr Reaction with a Primary Amine

This protocol details a representative nucleophilic aromatic substitution reaction and highlights critical handling steps.

Objective: Synthesize N-benzyl-3-nitro-4-oxo-1,4-dihydropyridin-2-amine.

Materials:

  • 2-Fluoro-3-nitropyridin-4-ol (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Glassware Preparation: Oven-dry a round-bottom flask and a magnetic stir bar at 120°C for at least 4 hours. Assemble the flask with a condenser and a septum while hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition (Inert Atmosphere):

    • Under a positive pressure of inert gas, add the anhydrous K₂CO₃ to the flask.

    • In a separate, dry vial, dissolve 2-Fluoro-3-nitropyridin-4-ol in anhydrous DMF. Transfer this solution to the reaction flask via a dry syringe.

    • Add benzylamine to the reaction mixture dropwise via syringe at room temperature.

  • Reaction:

    • Heat the reaction mixture to 60-80°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir until any precipitate fully forms.

    • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

workflow cluster_prep Preparation cluster_handling Handling & Transfer cluster_storage Storage a Dry Glassware (Oven/Flame Dry) b Use Anhydrous Solvents & Reagents a->b c Assemble Under Inert Gas (Ar/N₂) b->c d Glovebox or Schlenk Line c->d e Use Dry Syringes or Cannula d->e f Weigh Quickly or Under Inert Gas e->f g Seal Tightly (Parafilm) f->g h Flush with Inert Gas g->h i Store at 2-8°C in Desiccator h->i

Caption: Recommended workflow for handling moisture-sensitive compounds.

References

  • NextSDS. (n.d.). 2-fluoro-3-nitropyridin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Fluoro-3-nitropyridine | CAS#:1480-87-1. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Critical Role of 2-Fluoro-4-methyl-3-nitropyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-3-nitropyridin-4-ol (C5H3FN2O3). Retrieved from [Link]

  • ResearchGate. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • PMC. (n.d.). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Retrieved from [Link]

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data. Retrieved from [Link]

  • Taylor & Francis Online. (2025, July 15). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]

  • PMC. (2025, August 10). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 2-Fluoro-3-nitropyridin-4-ol

Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Fluoro-3-nitropyridin-4-ol is a key b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Fluoro-3-nitropyridin-4-ol is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final drug substance. Therefore, a robust and reliable analytical method for determining its purity is paramount. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides an in-depth comparison of two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 2-Fluoro-3-nitropyridin-4-ol. We will delve into the validation of a proposed, optimized method (Method A) and compare its performance against a hypothetical, less-refined alternative (Method B). The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[3][4][5][6] The objective is to demonstrate the importance of methodical development and validation to achieve a scientifically sound and reliable analytical procedure.

The Analyte and its Potential Impurities

A critical aspect of developing a purity method is understanding the potential impurities that may be present. For 2-Fluoro-3-nitropyridin-4-ol, impurities can arise from the manufacturing process or degradation. Based on its chemical structure, we can anticipate the following potential impurities:

  • Impurity I (Starting Material): 2,3-Difluoro-4-hydroxypyridine

  • Impurity II (Over-nitration): 2-Fluoro-3,5-dinitropyridin-4-ol

  • Impurity III (Hydrolysis): 2-Hydroxy-3-nitropyridin-4-ol

  • Impurity IV (De-nitration): 2-Fluoropyridin-4-ol

The ability of the HPLC method to separate these potential impurities from the main analyte is a key measure of its specificity.

main 2-Fluoro-3-nitropyridin-4-ol imp1 Impurity I (Starting Material) main->imp1 Synthesis Precursor imp2 Impurity II (Over-nitration) main->imp2 Process Impurity imp3 Impurity III (Hydrolysis) main->imp3 Degradation Product imp4 Impurity IV (De-nitration) main->imp4 Degradation Product

Caption: Relationship between 2-Fluoro-3-nitropyridin-4-ol and its potential impurities.

Comparative HPLC Methodologies

Here we compare two RP-HPLC methods. Method A is our proposed, optimized method, while Method B represents a common starting point that is less robust.

Table 1: HPLC Method Parameters

ParameterMethod A (Proposed)Method B (Alternative)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: WaterB: Acetonitrile
Gradient 0-15 min: 10-90% B15-20 min: 90% B20-25 min: 10% BIsocratic: 50% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°CAmbient
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL20 µL
Run Time 25 minutes10 minutes

The rationale behind the choices in Method A is to achieve better separation and peak shape. The use of a buffered mobile phase (0.1% Phosphoric Acid) helps to control the ionization of the analyte and impurities, leading to more consistent retention times and symmetrical peaks. The gradient elution is designed to provide sufficient resolution between the main peak and any early or late-eluting impurities. A longer column provides a greater number of theoretical plates, enhancing separation efficiency.

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.[3][7][8]

start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: A typical workflow for HPLC method validation.

Experimental Protocols and Comparative Data

The following sections detail the experimental protocols for each validation parameter and present a comparison of the hypothetical performance of Method A and Method B.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[9][10]

Protocol:

  • Prepare a solution of 2-Fluoro-3-nitropyridin-4-ol.

  • Prepare individual solutions of the potential impurities (Impurity I, II, III, and IV).

  • Prepare a mixed solution containing the analyte and all impurities.

  • Inject each solution and record the chromatograms.

  • Assess the resolution between the analyte peak and the impurity peaks in the mixed solution.

Comparative Data:

Table 2: Specificity Results

Peak PairResolution (Method A)Resolution (Method B)Acceptance Criteria
Analyte - Impurity I3.51.2> 2.0
Analyte - Impurity II4.22.5> 2.0
Analyte - Impurity III2.8Co-eluted> 2.0
Analyte - Impurity IV5.13.0> 2.0

Analysis: Method A demonstrates excellent specificity, with baseline resolution for all potential impurities. In contrast, Method B fails to separate Impurity III from the main analyte, which would lead to an overestimation of the purity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[1][10]

Protocol:

  • Prepare a stock solution of 2-Fluoro-3-nitropyridin-4-ol.

  • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data:

Table 3: Linearity and Range Results

ParameterMethod AMethod BAcceptance Criteria
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLAs defined
Correlation Coefficient (r²) 0.99980.9952≥ 0.999
Y-intercept Close to zeroSignificant deviationClose to zero

Analysis: Method A exhibits excellent linearity with a correlation coefficient well above the acceptance criterion. Method B shows a poorer correlation, suggesting a less reliable relationship between concentration and response.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[9][10]

Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Table 4: Accuracy Results

Spiked LevelMean Recovery (%) (Method A)Mean Recovery (%) (Method B)Acceptance Criteria
80% 99.5%95.2%98.0% - 102.0%
100% 100.2%104.5%98.0% - 102.0%
120% 100.8%106.3%98.0% - 102.0%

Analysis: Method A demonstrates high accuracy, with recovery values well within the acceptable range. Method B shows significant deviations, indicating systemic error in the method.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.[1][10]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

Table 5: Precision Results

Parameter%RSD (Method A)%RSD (Method B)Acceptance Criteria
Repeatability 0.5%2.8%≤ 2.0%
Intermediate Precision 0.8%4.5%≤ 2.0%

Analysis: Method A is highly precise, with low relative standard deviations (%RSD) for both repeatability and intermediate precision. Method B shows poor precision, indicating that the results are not consistently reproducible.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[1]

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope)

Comparative Data:

Table 6: LOD and LOQ Results

ParameterMethod AMethod BAcceptance Criteria
LOD 0.001 mg/mL0.01 mg/mLReportable
LOQ 0.003 mg/mL0.03 mg/mLReportable

Analysis: Method A is significantly more sensitive than Method B, with lower LOD and LOQ values. This is crucial for the accurate determination of low-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze samples under each of these modified conditions.

  • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

Comparative Data:

Table 7: Robustness Results

Parameter VariationImpact on Results (Method A)Impact on Results (Method B)Acceptance Criteria
Flow Rate (± 0.1 mL/min) Minimal change in retention time, resolution maintained.Significant shift in retention time, loss of resolution.System suitability criteria met.
Column Temp (± 2°C) Negligible impact.Variable retention times and peak shapes.System suitability criteria met.
Mobile Phase (± 2%) Minor shift in retention time, resolution maintained.Significant changes in selectivity and resolution.System suitability criteria met.

Analysis: Method A is robust, demonstrating that minor variations in the method parameters do not significantly affect its performance. Method B is not robust, indicating that it would be unreliable in a routine laboratory setting where minor variations are inevitable.

Discussion and Conclusion

The comparative data clearly demonstrates the superiority of the proposed HPLC method (Method A) for the purity analysis of 2-Fluoro-3-nitropyridin-4-ol. Method A is specific, linear, accurate, precise, sensitive, and robust, meeting all predefined acceptance criteria based on ICH guidelines.[3][11] The key to its success lies in the systematic approach to method development, including the use of a buffered mobile phase, gradient elution, and an appropriate column length to ensure optimal separation and peak shape.

In contrast, the alternative method (Method B) fails on several critical validation parameters. Its lack of specificity, poor precision, and non-robustness make it unsuitable for its intended purpose. This comparison underscores the importance of a thorough method validation process. A poorly validated method can lead to inaccurate purity assessments, potentially compromising the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. Available from: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • 2-fluoro-3-nitropyridin-4-ol — Chemical Substance Information - NextSDS. Available from: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

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Comparative

Validating the regioselectivity of 2-Fluoro-3-nitropyridin-4-ol in electrophilic substitutions

Functionalizing electron-deficient azaarenes via electrophilic aromatic substitution (EAS) is notoriously difficult. Azaarenes often fail to react under standard Friedel-Crafts or halogenation conditions due to their dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Functionalizing electron-deficient azaarenes via electrophilic aromatic substitution (EAS) is notoriously difficult. Azaarenes often fail to react under standard Friedel-Crafts or halogenation conditions due to their diminished π-electron density[1]. The pyridine ring is inherently deactivated, and the addition of a powerful electron-withdrawing nitro group further deactivates the ring towards electrophilic attack, often requiring harsh conditions that lead to degradation[2].

However, 2-Fluoro-3-nitropyridin-4-ol presents a unique structural paradox: it is highly deactivated yet capable of highly specific, mild electrophilic substitution. By strategically positioning a hydroxyl group at C4, the ring gains just enough activation to proceed with EAS, while the surrounding substituents create an impenetrable regioselective funnel directing the electrophile exclusively to the C5 position.

This guide provides a comprehensive comparative analysis and a self-validating experimental workflow for researchers looking to leverage 2-fluoro-3-nitropyridin-4-ol in complex drug development pipelines.

Mechanistic Rationale: The Causality of C5 Selectivity

In EAS, regioselectivity is dictated by the activation energy required to form the arenium ion (sigma complex) and the localized electron density at specific ring positions[3]. For 2-fluoro-3-nitropyridin-4-ol, the directing effects of all four ring features converge perfectly to make C5 the only viable nucleophilic site:

  • Pyridine Nitrogen (N1): Inherently electron-withdrawing, it destabilizes ortho/para attack, naturally directing electrophiles to the meta positions (C3 and C5)[4].

  • Fluorine (C2): Acts as a weak deactivator via induction but an ortho/para director via resonance. With C3 occupied by the nitro group and N1 unreactive to carbon/halogen electrophiles, it directs electron density to C5.

  • Nitro Group (C3): A powerful electron-withdrawing group that strongly deactivates its ortho and para positions, leaving its meta position (C5) as the least deactivated site[2].

  • Hydroxyl Group (C4): A strong activating group that donates electron density via resonance. It directs ortho (C3, C5). Since C3 is sterically and covalently occupied, it funnels its activating power directly to C5[3].

G N1 Pyridine N (Meta Director) C5 C5 Position (Synergistic Activation) N1->C5 Directs to 3,5 F2 2-Fluoro (Ortho/Para Director) F2->C5 Directs to 5 NO2_3 3-Nitro (Meta Director) NO2_3->C5 Directs to 5 OH_4 4-Hydroxyl (Ortho/Para Director) OH_4->C5 Directs to 3,5

Synergistic directing effects converging exclusively on the C5 position.

Comparative Regioselectivity Analysis

To understand why 2-fluoro-3-nitropyridin-4-ol is a superior building block compared to its analogs, we must evaluate the competing directing effects when one of these functional groups is removed.

Table 1: Regioselectivity Comparison of Substituted Pyridin-4-ols in EAS

CompoundDirecting ConflictEAS Activation LevelPrimary EAS SiteSecondary EAS Site
2-Fluoro-3-nitropyridin-4-ol None (Perfect Synergy)Moderate (OH offsets NO2)C5 (>98%) None
2-Fluoropyridin-4-ol Moderate (C3 vs C5)High (No NO2 deactivation)C5C3 (Significant byproduct)
3-Nitropyridin-4-ol LowModerateC5C2 (Trace)
2-Fluoro-3-nitropyridine N/AExtremely Low (No OH)N/A (Fails to react)N/A

Data Interpretation: Removing the nitro group (as seen in 2-fluoropyridin-4-ol) frees up the C3 position. Because the hydroxyl group directs to both C3 and C5, electrophilic attack will yield a difficult-to-separate mixture of isomers. Conversely, removing the hydroxyl group entirely (2-fluoro-3-nitropyridine) leaves the ring too electron-deficient to undergo standard EAS.

Self-Validating Experimental Protocol: Electrophilic Bromination

To empirically validate the C5 regioselectivity, we employ a standard electrophilic bromination using N-Bromosuccinimide (NBS). This protocol is designed as a self-validating system : the spectroscopic changes between the starting material and the crude product provide absolute, internal proof of regioselectivity without requiring external standards.

G Step1 Substrate Preparation 2-Fluoro-3-nitropyridin-4-ol Step2 Electrophilic Bromination (NBS, DMF, 0°C to RT) Step1->Step2 Step3 Crude Mixture Isolation (Aqueous Workup) Step2->Step3 Step4 Regioselectivity Validation (1H & 2D NMR) Step3->Step4 Step5 Confirmed Product: 5-Bromo-2-fluoro-3-nitropyridin-4-ol Step4->Step5

Self-validating experimental workflow for C5-bromination.

Step-by-Step Methodology

1. Reaction Setup & Electrophile Addition

  • Procedure: Dissolve 1.0 equivalent of 2-fluoro-3-nitropyridin-4-ol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes.

  • Causality: DMF is chosen because its high dielectric constant stabilizes the polar arenium transition state. Cooling to 0 °C prevents oxidative side reactions, while NBS provides a controlled, low steady-state concentration of the bromonium ion (Br⁺), preventing over-bromination.

2. Reaction Progression & Isolation

  • Procedure: Allow the mixture to naturally warm to room temperature and stir for 4 hours. Pour the mixture into ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

  • Causality: The highly polar starting materials and succinimide byproduct remain highly soluble in the aqueous DMF mixture, while the brominated product (5-bromo-2-fluoro-3-nitropyridin-4-ol) precipitates cleanly due to its increased lipophilicity, allowing for isolation without column chromatography.

3. The Self-Validation Step (Spectroscopic Proof) The starting material contains only two aromatic protons: C5-H and C6-H. Because they are adjacent, they appear in the ¹H NMR spectrum as two mutually coupled doublets (J ≈ 5–7 Hz).

  • ¹H NMR (DMSO-d6): Upon successful bromination at C5, the doublet corresponding to the C5 proton completely disappears. Consequently, the C6 proton loses its coupling partner and collapses from a doublet into a sharp, distinct singlet (δ ~ 8.2 ppm).

  • 2D HMBC Confirmation: To definitively rule out the highly unlikely C6 substitution, Heteronuclear Multiple Bond Correlation (HMBC) NMR is used. The remaining singlet proton will show strong ³J_CH correlations to the C2 and C4 carbons, proving the proton resides at C6 and the bromine is locked at C5.

References

Sources

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